molecular formula C23H15Br3FN3O4 B11543211 2,4-Dibromo-6-[(E)-({2-[(3-fluorophenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate

2,4-Dibromo-6-[(E)-({2-[(3-fluorophenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate

Cat. No.: B11543211
M. Wt: 656.1 g/mol
InChI Key: AEHVTSDSNMXZJG-VPUKRXIYSA-N
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Description

2,4-Dibromo-6-[(E)-({2-[(3-fluorophenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate is a complex organic compound characterized by its multiple bromine and fluorine substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-[(E)-({2-[(3-fluorophenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate typically involves multiple steps, including halogenation, formylation, and amide formation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the Suzuki–Miyaura coupling reaction is a common method used to form carbon-carbon bonds in the presence of palladium catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-[(E)-({2-[(3-fluorophenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2,4-Dibromo-6-[(E)-({2-[(3-fluorophenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-[(E)-({2-[(3-fluorophenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dibromo-6-[(E)-({2-[(3-fluorophenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate is unique due to its specific combination of bromine and fluorine substitutions, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C23H15Br3FN3O4

Molecular Weight

656.1 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[[2-[(3-fluorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate

InChI

InChI=1S/C23H15Br3FN3O4/c24-16-5-1-4-14(7-16)23(33)34-21-15(8-17(25)10-19(21)26)11-29-30-20(31)12-28-22(32)13-3-2-6-18(27)9-13/h1-11H,12H2,(H,28,32)(H,30,31)/b29-11+

InChI Key

AEHVTSDSNMXZJG-VPUKRXIYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)C(=O)NCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC(=CC=C3)Br

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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